1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)6-4-12-7-2-3-11-9(10)8(6)7/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPGILMANPFDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856991 | |
| Record name | 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260383-72-9 | |
| Record name | Ethanone, 1-(4-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260383-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone typically follows these key stages:
- Construction of the pyrrolo[3,2-c]pyridine core.
- Introduction of the ethanone (acetyl) group at the 3-position.
- Selective chlorination at the 4-position of the pyrrolopyridine ring.
Formation of the Pyrrolo[3,2-c]pyridine Core
A common approach to obtain the fused pyrrolo[3,2-c]pyridine nucleus involves cyclization reactions starting from appropriately substituted aminopyridine or nitropyridine precursors.
- Reduction of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide with iron powder and acetic acid at elevated temperature (100 °C) yields 6-bromo-1H-pyrrolo[3,2-c]pyridine after workup and chromatographic purification.
This method demonstrates the feasibility of constructing the fused ring system via reductive cyclization.
Introduction of the Ethanone Group at the 3-Position
The ethanone substituent can be introduced by acylation or via intermediates bearing a suitable leaving group at the 3-position, followed by nucleophilic substitution or coupling reactions.
Typical synthetic routes include:
- Formation of 3-substituted pyrrolo[3,2-c]pyridine intermediates such as 3-chloromethyl or 3-bromo derivatives, which can be reacted with acetyl nucleophiles or undergo Friedel-Crafts type acylation.
- Alternatively, coupling reactions using palladium-catalyzed cross-coupling (e.g., Suzuki coupling) can be employed to install the ethanone moiety if a boronic acid or ester derivative is available.
Chlorination at the 4-Position
Selective chlorination at the 4-position of the pyrrolo[3,2-c]pyridine ring is a critical step to obtain the 4-chloro derivative.
- Treatment of pyrrolopyridin-4-one derivatives with phosphorus oxychloride (POCl₃) under reflux conditions converts the 4-oxo group to the corresponding 4-chloro derivative.
- Alkalinization with sodium bicarbonate to pH 10 after chlorination facilitates isolation of the chlorinated product.
This method is well-established for pyrrolopyridine systems and provides good regioselectivity for the 4-position.
Representative Synthetic Pathway Summary
Detailed Research Findings and Notes
- The fused pyrrolo[3,2-c]pyridine core can be efficiently prepared by reductive cyclization of nitropyridine derivatives using iron/acetic acid systems, which is scalable and yields pure intermediates suitable for further functionalization.
- Acylation at the 3-position requires careful control of reaction conditions to avoid over-acylation or side reactions. Palladium-catalyzed cross-coupling reactions offer a versatile alternative for introducing various substituents including ethanone groups.
- Chlorination with POCl₃ is a classical and effective method to convert 4-oxo groups to 4-chloro substituents on pyrrolopyridines, with subsequent neutralization steps critical for product stability.
- Analytical characterization typically involves ¹H and ¹³C NMR spectroscopy to confirm substitution patterns, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and chromatographic purity assessment (HPLC).
Analytical Data Supporting Preparation
| Analytical Technique | Key Observations | Purpose |
|---|---|---|
| ¹H NMR | Aromatic protons δ 7.0–8.5 ppm; methyl ketone δ ~2.5 ppm | Structural confirmation |
| ¹³C NMR | Carbonyl carbon resonance at δ ~190–200 ppm | Confirmation of ethanone group |
| HRMS | Molecular ion peak matching C₁₀H₇ClN₂O | Molecular weight verification |
| HPLC | Purity >95% with UV detection at 254 nm | Purity and reaction completion |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base.
Addition: Addition reactions may involve the use of organometallic reagents or Grignard reagents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted or added functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It has been studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound's unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is structurally similar to other pyrrolopyridine derivatives, such as 4-chloro-1H-pyrrolo[2,3-c]pyridine and 4-chloro-1H-pyrrolo[3,2-b]pyridine. These compounds share the pyrrolopyridine core but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific functional groups and their potential biological and chemical activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
Table 1: Key Structural and Physical Properties
Key Observations :
Ring Isomerism : The pyrrolo[2,3-b]pyridine analog (CAS: 1011711-52-6) differs in nitrogen atom positioning within the fused ring system, which may influence hydrogen-bonding interactions and solubility .
Substituent Effects: The non-chlorinated analog (CAS: 460053-60-5) has a lower molecular weight and reduced electrophilicity, making it less reactive in substitution reactions compared to the chloro-substituted target compound .
Biological Activity
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone, a pyrrole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a chloro substituent and a pyrrole ring, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C₉H₇ClN₂O
- Molecular Weight : 194.62 g/mol
- CAS Number : 1011711-52-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated several pyrrole derivatives for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values as low as 3.12 µg/mL against S. aureus, showcasing their potential as antibacterial agents .
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| Compound A | 3.12 | 12.5 |
| Compound B | 6.25 | 25 |
| Compound C | 12.5 | 50 |
Anticancer Activity
The anticancer potential of pyrrole derivatives is another area of interest. Research indicates that these compounds can inhibit specific protein kinases involved in cancer progression.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures to this compound inhibit JAK3 and NPM1-ALK with IC₅₀ values ranging from 0.25 to 0.54 µM . This suggests a promising avenue for the development of targeted cancer therapies.
| Compound | Target Kinase | IC₅₀ (µM) |
|---|---|---|
| Compound D | JAK3 | 0.36 |
| Compound E | NPM1-ALK | 0.25 |
| Compound F | cRAF | 0.78 |
Other Therapeutic Activities
Beyond antimicrobial and anticancer properties, the biological activity of this compound extends to anti-inflammatory effects and potential neuroprotective actions.
Diverse Biological Activities
Research indicates that pyrrole derivatives may exhibit multiple biological activities, including:
- Anti-inflammatory : Compounds have shown promise in reducing inflammation markers.
- Neuroprotective : Some studies suggest neuroprotective effects in models of neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolopyridine derivatives. For example, chlorination of precursor compounds (e.g., 1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone) using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions introduces the chloro substituent at the 4-position . Multi-component one-pot reactions, as demonstrated in pyrrole derivatives, can also be adapted by optimizing reaction parameters (temperature, solvent) for higher yields . Purification often involves recrystallization from ethanol or column chromatography to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the structure, particularly the chloro and ethanone substituents. For instance, the ketone carbonyl group typically appears at ~200 ppm in ¹³C NMR, while aromatic protons in the pyrrolopyridine ring show distinct splitting patterns .
- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (~1700 cm⁻¹) and C-Cl (~700 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₉H₇ClN₂O) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using software like SHELXL , bond lengths and angles can be precisely measured (e.g., C-Cl bond ~1.73 Å, C=O bond ~1.21 Å). For example, in related pyrrolopyridines, centrosymmetric dimers formed via C-H···O hydrogen bonds can stabilize the crystal lattice, which helps validate the molecular conformation . Refinement protocols must account for disorder in aromatic rings using restraints and constraints .
Q. What strategies optimize the compound's bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at specific positions enhances electronic properties and binding affinity to biological targets .
- Ring Functionalization : Replacing the pyrrolopyridine core with pyrazolo[3,4-b]pyridine alters π-π stacking interactions, as seen in tubulin inhibition studies .
- In Silico Modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with enzymes like kinases, guiding synthetic prioritization .
Q. How are data contradictions addressed in reaction yield optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading). For instance, switching from ethanol to DMF in Friedel-Crafts acylation may improve yields from 60% to 85% .
- Mechanistic Studies : Kinetic profiling (e.g., via in situ IR) identifies side reactions (e.g., over-chlorination) that reduce purity .
Key Considerations for Researchers
- Crystallographic Refinement : Always cross-validate SHELXL-refined structures with spectroscopic data to resolve ambiguities in hydrogen bonding or disorder .
- Biological Assay Design : Prioritize substituents with proven bioactivity in analogous compounds (e.g., trifluoromethyl groups for enhanced metabolic stability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
